

Pharmacological Profile of N-Desethylvardenafil: A Technical Guide

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Compound of Interest

Compound Name: *N*-Desethylvardenafil

Cat. No.: B020087

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For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Desethylvardenafil, also known as M1, is the major and pharmacologically active metabolite of vardenafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5) used for the treatment of erectile dysfunction.[1][2] This document provides a comprehensive technical overview of the pharmacological profile of **N-Desethylvardenafil**, synthesizing available data on its mechanism of action, in vitro potency and selectivity, pharmacokinetic properties, and relevant experimental methodologies. All quantitative data are presented in structured tables for clarity and comparative analysis.

Chemical and Physicochemical Properties

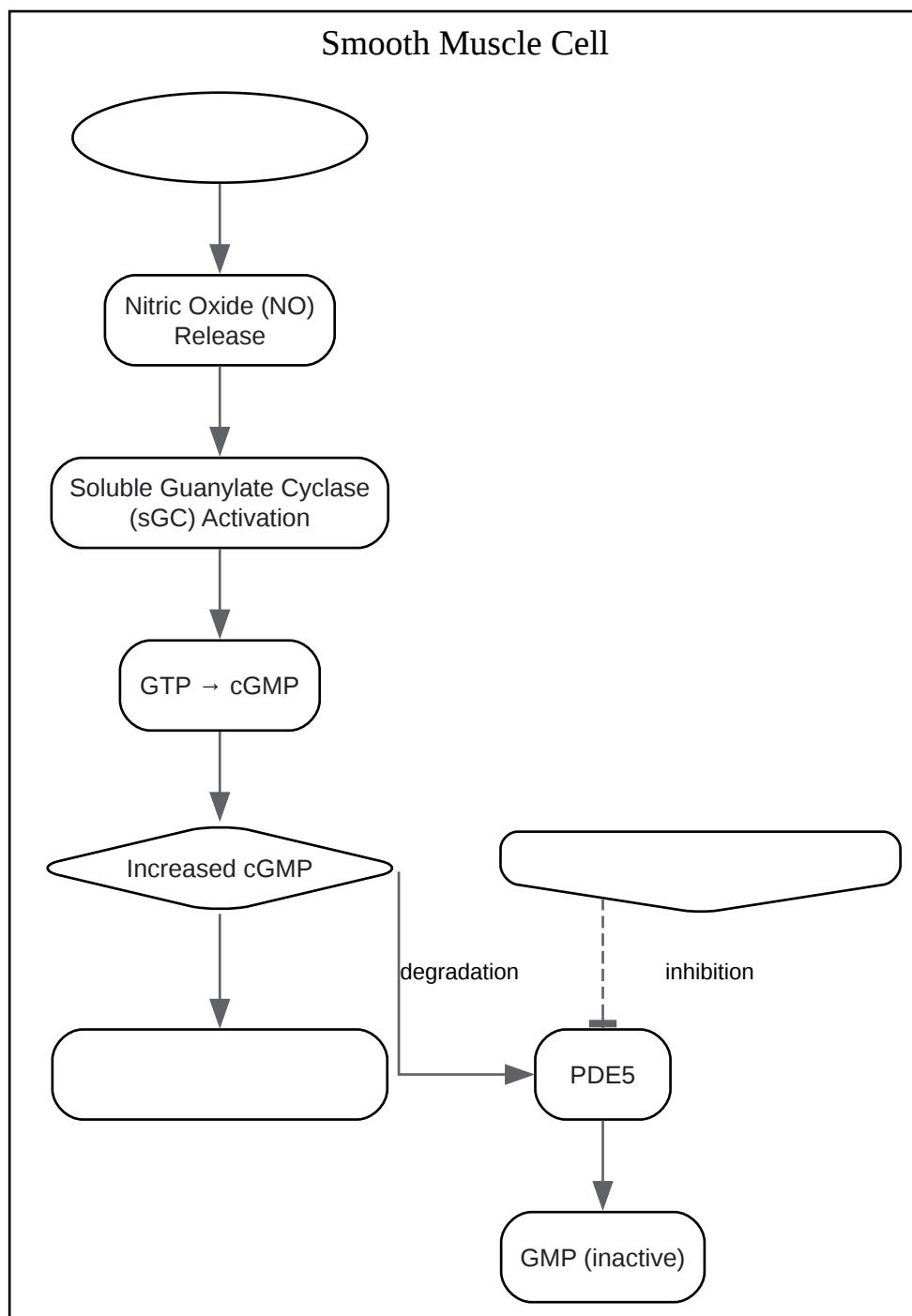
N-Desethylvardenafil is formed via N-de-ethylation of the piperazine moiety of vardenafil, a metabolic conversion primarily mediated by cytochrome P450 (CYP) isoforms 3A4 and 3A5.[3][4]

Property	Value	Reference(s)
IUPAC Name	2-(2-ethoxy-5-(piperazin-1-ylsulfonyl)phenyl)-5-methyl-7-propyl-1H-imidazo[5,1-f][1][5][6]triazin-4-one	[6]
CAS Number	448184-46-1	[3][4]
Molecular Formula	C ₂₁ H ₂₈ N ₆ O ₄ S	[3][4]
Molecular Weight	460.6 g/mol	[6]
Solubility	Soluble in DMSO, DMF, and Ethanol.	[4]
pKa	No experimentally determined data available. Predicted using computational models.	
logP	No experimentally determined data available. Predicted using computational models.	

Pharmacology

Mechanism of Action

Similar to its parent compound, **N-Desethylvardenafil** is a competitive inhibitor of the cGMP-specific phosphodiesterase type 5 (PDE5) enzyme.[1] PDE5 is responsible for the degradation of cyclic guanosine monophosphate (cGMP) in various tissues, including the corpus cavernosum of the penis. Inhibition of PDE5 by **N-Desethylvardenafil** leads to an accumulation of cGMP, resulting in smooth muscle relaxation and vasodilation.[1]



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cGMP Signaling Pathway and Inhibition by **N-Desethylvardenafil**.

In Vitro Potency and Selectivity

N-Desethylvardenafil exhibits significant inhibitory activity against PDE5, although it is less potent than its parent compound, vardenafil. Its in vitro potency for PDE5 is reported to be approximately 28% of that of vardenafil, which corresponds to being about four times less potent.^{[1][2]} The phosphodiesterase selectivity profile of **N-Desethylvardenafil** is noted to be similar to that of vardenafil.^[1] The following table provides the known IC₅₀ value for vardenafil against various PDE isoforms and the inferred IC₅₀ values for **N-Desethylvardenafil** based on the reported relative potency.

PDE Isoform	Vardenafil IC ₅₀ (nM)	N-Desethylvardenafil IC ₅₀ (nM) (Inferred)	Selectivity Ratio (Inferred vs. PDE5)	Reference(s)
PDE5	0.7	~2.5	1	[1]
PDE1	180	~643	~257	[1]
PDE2	>1000	>3571	>1428	[1]
PDE3	>1000	>3571	>1428	[1]
PDE4	>1000	>3571	>1428	[1]
PDE6	11	~39	~16	[1]
PDE11	~9300	~33214	~13286	[7][8]

Note: Inferred IC₅₀ values for **N-Desethylvardenafil** are calculated assuming a 3.57-fold lower potency (1/0.28) compared to vardenafil. These are estimations and may not reflect experimentally determined values.

Off-Target Profile

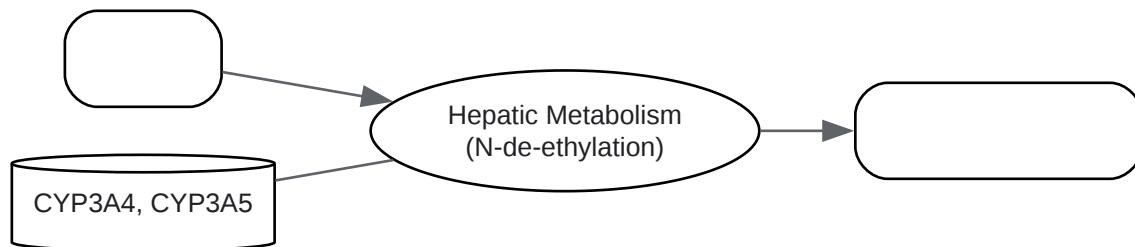
There is no publicly available data from comprehensive off-target binding screens (e.g., receptor panels) for **N-Desethylvardenafil**. Such studies are typically conducted during drug development to assess potential side effects, but the results for metabolites are often not published.

Pharmacokinetics

N-Desethylvardenafil is the major circulating metabolite of vardenafil, with plasma concentrations reaching approximately 26% of the parent compound.[1] Both vardenafil and **N-Desethylvardenafil** have a similar elimination half-life of about 4-5 hours.[2]

Parameter	Vardenafil	N-Desethylvardenafil
T _{max} (hr)	1.0 (0.5 - 2.0)	1.0 (0.5 - 4.0)
C _{max} (μg/L)	18.02 ± 5.37	4.38 ± 1.25
AUC (μg·h/L)	67.43 ± 20.33	21.05 ± 6.01
t _{1/2} (hr)	4.4 ± 0.9	4.2 ± 0.8

Data from a single-dose study in healthy Korean volunteers. Values are presented as mean ± SD or median (range).



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Metabolic Pathway of Vardenafil to **N-Desethylvardenafil**.

Experimental Protocols

The following is a representative protocol for determining the in vitro inhibitory activity of a compound against PDE5, based on a fluorescence polarization (FP) assay.

PDE5 Inhibition Assay (Fluorescence Polarization)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of **N-Desethylvardenafil** against purified human recombinant PDE5A1.

Principle: This homogeneous assay measures the hydrolysis of a fluorescently labeled cGMP substrate (e.g., cGMP-FAM) by PDE5. When the cyclic bond is hydrolyzed, the resulting GMP-

FAM binds to a larger binding agent, causing a decrease in its rotational speed and thus an increase in fluorescence polarization. An inhibitor will prevent this conversion, resulting in a low polarization signal.

Materials and Reagents:

- Purified recombinant human PDE5A1
- FAM-Cyclic-3',5'-GMP (fluorescent substrate)
- PDE Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 0.01% Brij 35, 1 mM DTT)
- Binding Agent (phosphate-binding nanoparticles)
- **N-Desethylvardenafil** (test compound)
- Vardenafil or Sildenafil (positive control inhibitor)
- DMSO (for compound dilution)
- 96-well black, low-volume microplates
- Microplate reader capable of measuring fluorescence polarization

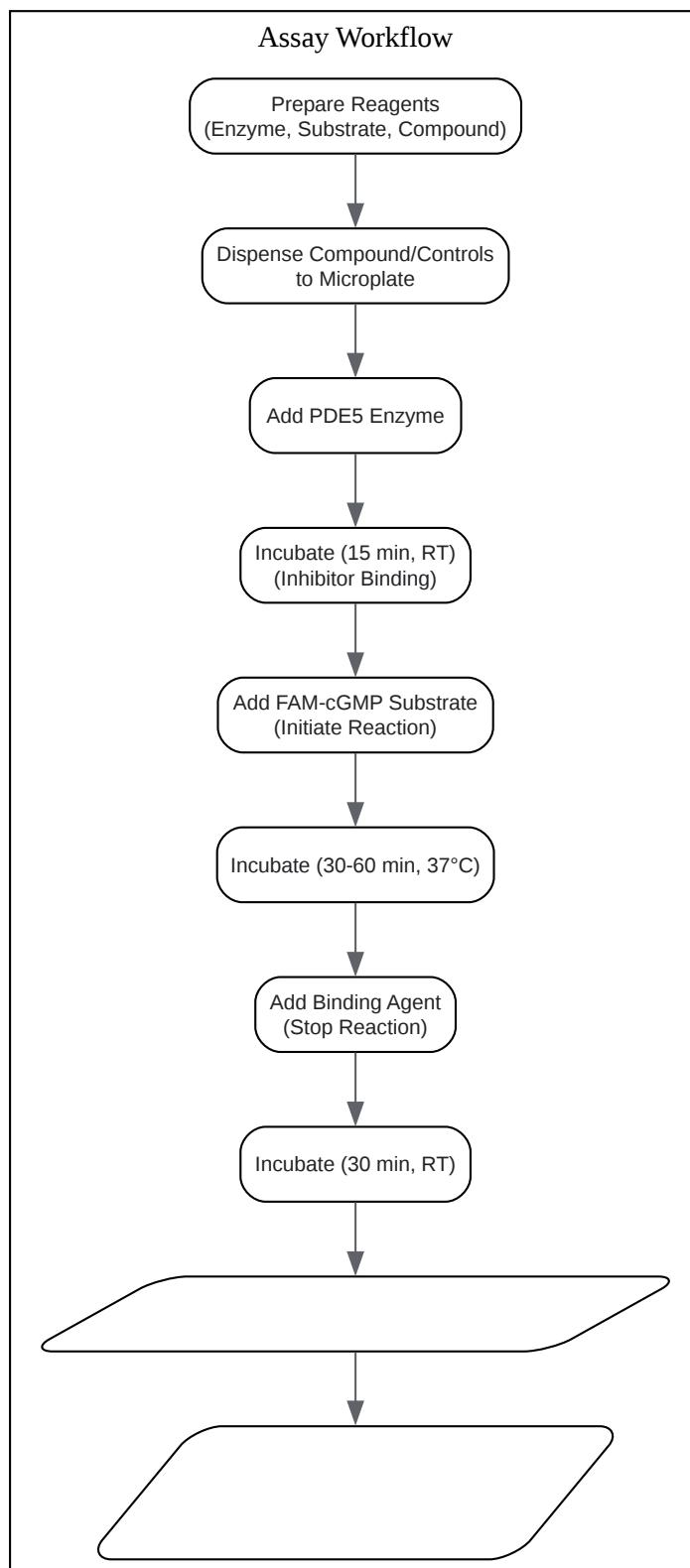
Procedure:

- Compound Preparation: Prepare a stock solution of **N-Desethylvardenafil** in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO, then dilute further in PDE Assay Buffer to the desired final concentrations.
- Assay Plate Setup: Add the diluted test compound, positive control, and a vehicle control (DMSO in assay buffer) to the appropriate wells of the 96-well plate.
- Enzyme Addition: Add the diluted PDE5A1 enzyme solution to all wells except for a "no enzyme" blank.
- Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme binding.

- Reaction Initiation: Add the FAM-Cyclic-3',5'-GMP substrate solution to all wells to start the enzymatic reaction.
- Reaction Incubation: Incubate the plate for 30-60 minutes at 37°C. The incubation time should be optimized to ensure the reaction remains within the linear range.
- Reaction Termination: Add the Binding Agent to all wells to stop the reaction and allow for the binding of the hydrolyzed substrate.
- Final Incubation: Incubate for 30 minutes at room temperature to allow the binding to stabilize.
- Data Acquisition: Read the fluorescence polarization (in mP units) on a compatible microplate reader.

Data Analysis:

- Calculate the percentage of PDE5 inhibition for each concentration of **N-Desethylvardenafil** using the formula: $\% \text{ Inhibition} = 100 * (1 - (\text{mP_sample} - \text{mP_blank}) / (\text{mP_control} - \text{mP_blank}))$
- Plot the % Inhibition against the logarithm of the **N-Desethylvardenafil** concentration.
- Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC₅₀ value.



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Experimental Workflow for a PDE5 Inhibition FP Assay.

Conclusion

N-Desethylvardenafil is the principal active metabolite of vardenafil, contributing to the overall pharmacological effect of the parent drug. It is a potent inhibitor of PDE5, albeit with a lower potency than vardenafil itself. Its pharmacokinetic profile is characterized by a half-life similar to vardenafil, indicating a sustained presence in circulation. While its PDE selectivity profile is understood to be similar to vardenafil, a lack of publicly available, direct experimental data on its activity against other PDE isoforms and off-target proteins warrants further investigation for a complete characterization. The methodologies outlined in this guide provide a framework for the continued study of this and other related compounds.

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